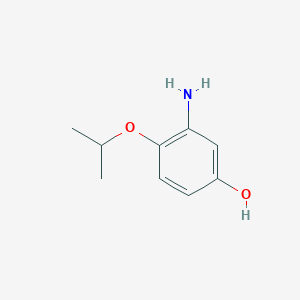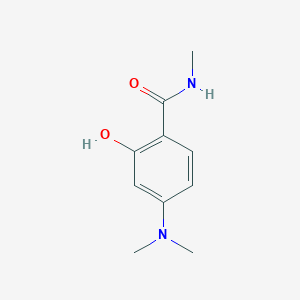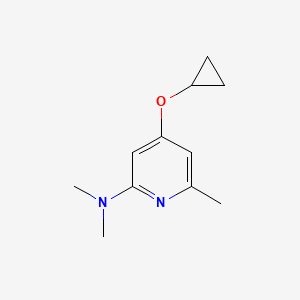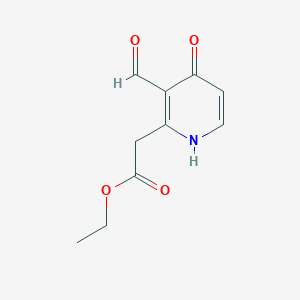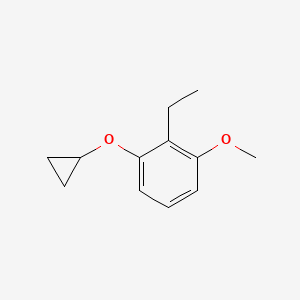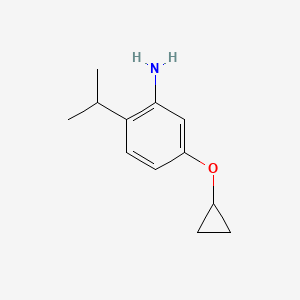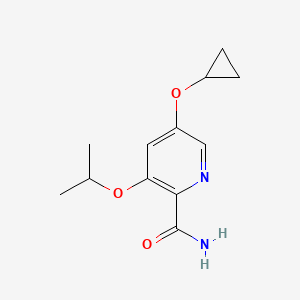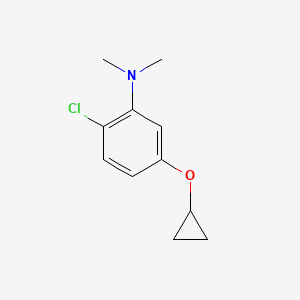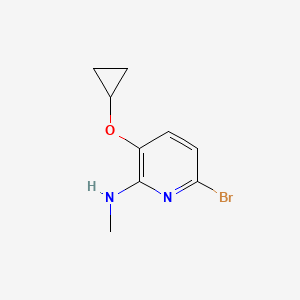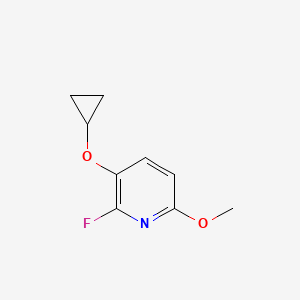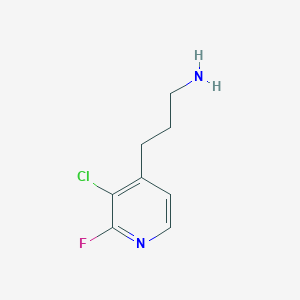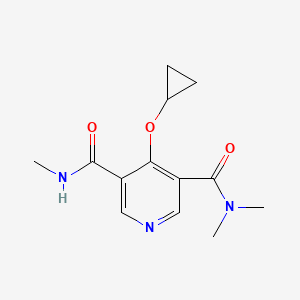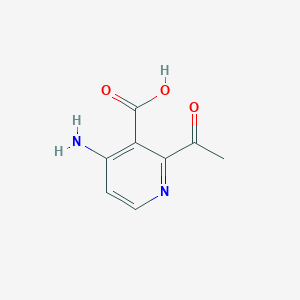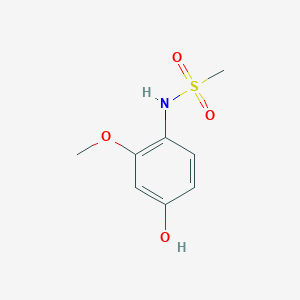
N-(4-Hydroxy-2-methoxyphenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Hydroxy-2-methoxyphenyl)methanesulfonamide: is an organic compound with the molecular formula C8H11NO3S It is a sulfonamide derivative, characterized by the presence of a methanesulfonamide group attached to a phenyl ring substituted with hydroxy and methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxy-2-methoxyphenyl)methanesulfonamide typically involves the reaction of 4-hydroxy-2-methoxyaniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Starting Materials: 4-hydroxy-2-methoxyaniline and methanesulfonyl chloride.
Reaction Conditions: The reaction is conducted in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C.
Procedure: The methanesulfonyl chloride is added dropwise to a solution of 4-hydroxy-2-methoxyaniline and triethylamine in dichloromethane. The reaction mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of larger reactors and continuous flow systems to ensure efficient mixing and temperature control. The product is typically purified using techniques such as crystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
N-(4-Hydroxy-2-methoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(4-Hydroxy-2-methoxyphenyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-(4-Hydroxy-2-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The hydroxy and methoxy groups play a crucial role in its binding affinity and specificity. The sulfonamide group can form hydrogen bonds with amino acid residues in the enzyme’s active site, enhancing its inhibitory effect.
類似化合物との比較
N-(4-Hydroxy-2-methoxyphenyl)methanesulfonamide can be compared with other similar compounds, such as:
N-(4-Hydroxy-2-methylphenyl)methanesulfonamide: Similar structure but with a methyl group instead of a methoxy group. It may have different chemical reactivity and biological activity.
N-(4-Hydroxy-2-methoxyphenyl)benzenesulfonamide: Contains a benzenesulfonamide group instead of a methanesulfonamide group, which can affect its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C8H11NO4S |
|---|---|
分子量 |
217.24 g/mol |
IUPAC名 |
N-(4-hydroxy-2-methoxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C8H11NO4S/c1-13-8-5-6(10)3-4-7(8)9-14(2,11)12/h3-5,9-10H,1-2H3 |
InChIキー |
DJRGMTNDNKYZIX-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)O)NS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



